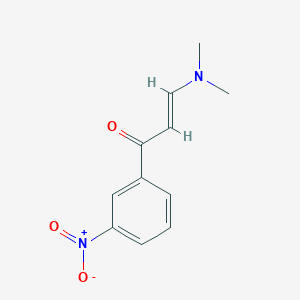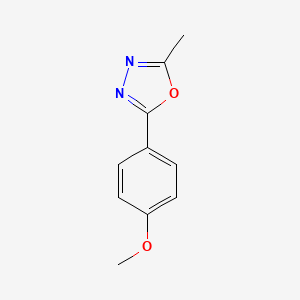
2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole, also known as P-Methoxyphenyl oxadiazole (PMPO), is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. PMPO is a member of the oxadiazole family, which is a class of compounds that has been extensively studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Anticonvulsive Activity
2-(4-Methoxyphenyl)-5-methyl-1,3,4-oxadiazole and its derivatives have been explored for their anticonvulsant properties. One study synthesized various bisubstituted 1,3,4-oxadiazoles, finding that certain compounds, such as 2-[(2-butoxy-3-methoxy phenyl) methyl]-5-phenylamino 1,3,4-oxadiazole, exhibited significant anticonvulsant potency (Tsitsa et al., 1989).
Corrosion Inhibition
Research indicates that this compound compounds can function effectively as corrosion inhibitors. A study demonstrated their use in preventing steel corrosion in sulfuric acid media, with some compounds achieving more than 96% efficiency at certain concentrations (Bouklah et al., 2006).
Antibacterial Activity
These compounds have also been evaluated for their antibacterial activities. A particular study synthesized a series of novel 1,3,4-oxadiazoles and tested them against various bacterial strains. Among these, certain compounds showed significant antibacterial activity, particularly against common pathogens like Staphylococcus aureus and Escherichia coli (Rai et al., 2009).
Pharmacological Evaluation
In the realm of pharmacology, 1,3,4-oxadiazole derivatives, including those related to this compound, have been computationally and pharmacologically evaluated for various actions such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects. Certain compounds have shown promising results in these assessments, indicating potential therapeutic applications (Faheem, 2018).
Synthesis and Characterization
Research has also been conducted on the synthesis and characterization of various derivatives of this compound. Studies have focused on developing novel compounds and understanding their chemical properties, which is crucial for their potential application in different scientific fields (Shui-liang, 2006).
Antioxidant and Antiglycation Potential
These derivatives have been investigated for their antioxidant and antiglycation potential, important for managing conditions like diabetes. Some synthesized compounds have shown promising activity, suggesting their potential as lead compounds for antidiabetic drugs (Taha et al., 2015).
Luminescence and Chelate Complexes
The luminescence properties of 1,3,4-oxadiazole derivatives, including their zinc(II) and copper(II) chelates, have been studied, with some compounds exhibiting high luminescence quantum yield. This aspect of the compounds could have applications in materials science and photonics (Mikhailov et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-12-10(14-7)8-3-5-9(13-2)6-4-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNRDIUTVGQLLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

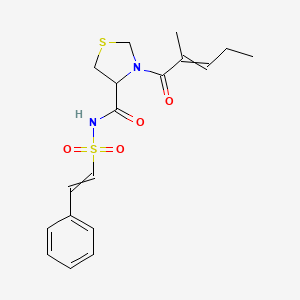
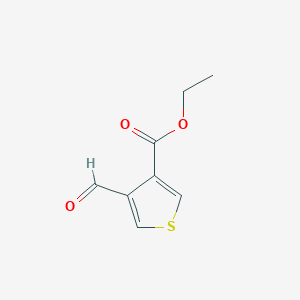
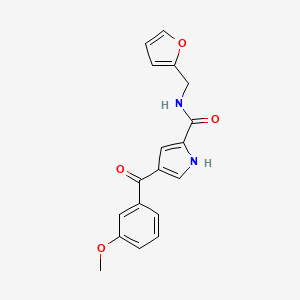


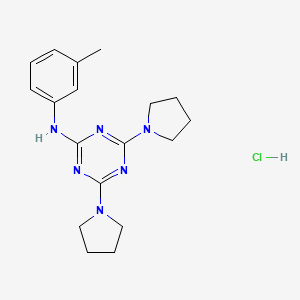
![2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2536407.png)
![[3-(Hydroxymethyl)-5-methylpyrrolidin-3-yl]methanol](/img/structure/B2536410.png)
![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2536411.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2536412.png)
![7-Hydroxy-3-(2-methoxyphenyl)-8-[(4-methyl-1-piperidinyl)methyl]-1-benzopyran-4-one](/img/structure/B2536413.png)
![Pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2536416.png)
![2-(4-fluorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2536417.png)
